N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H19N5OS2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 361.10310259 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis and biological evaluation of thiazole and triazole derivatives, demonstrating their potential as anticancer and antimicrobial agents. For instance, new derivatives were synthesized and studied for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells, highlighting the therapeutic potential of these compounds in cancer treatment (Evren et al., 2019). Additionally, antimicrobial activities were investigated, with some compounds displaying significant effects against various bacterial and fungal pathogens, suggesting their use as novel antimicrobial agents (Baviskar et al., 2013).
Optoelectronic Properties
Research on thiazole-based polythiophenes revealed their promising optoelectronic properties, with applications in conducting polymers and materials science. The synthesized monomers exhibited optical band gaps suitable for electronic and photonic devices, indicating the versatility of thiazole derivatives in material applications (Camurlu & Guven, 2015).
Insecticidal Assessment
The synthesis of heterocycles incorporating a thiadiazole moiety was evaluated for insecticidal activity against the cotton leafworm, demonstrating the potential of these compounds in agricultural applications. The study indicates the broader applicability of synthesized thiazole derivatives beyond medicinal chemistry (Fadda et al., 2017).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS2/c1-3-21-14(12-7-5-4-6-11(12)2)19-20-16(21)24-10-13(22)18-15-17-8-9-23-15/h4-7H,3,8-10H2,1-2H3,(H,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTHECNNVVOIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NCCS2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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